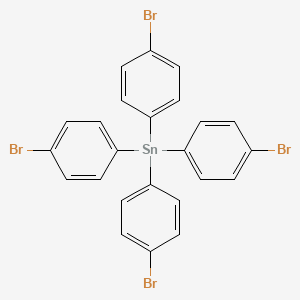
Tetrakis(4-bromophenyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(4-bromophenyl)stannane is an organotin compound with the chemical formula Sn(C6H4Br)4. It is a derivative of stannane, where four bromophenyl groups are attached to a central tin atom. This compound is of interest due to its unique structural and chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(4-bromophenyl)stannane typically involves the reaction of tin tetrachloride (SnCl4) with 4-bromophenylmagnesium bromide (C6H4BrMgBr) in an ether solvent. The reaction proceeds as follows:
SnCl4+4C6H4BrMgBr→Sn(C6H4Br)4+4MgCl2
This reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the reagents and products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tetrakis(4-bromophenyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the phenyl rings can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The tin center can undergo oxidation or reduction, altering the oxidation state of the tin atom.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Products with various functional groups replacing the bromine atoms.
Oxidation Reactions: Oxidized tin compounds with higher oxidation states.
Reduction Reactions: Reduced tin compounds with lower oxidation states.
Aplicaciones Científicas De Investigación
Tetrakis(4-bromophenyl)stannane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organotin compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of Tetrakis(4-bromophenyl)stannane involves its interaction with various molecular targets. The tin center can coordinate with different ligands, influencing the reactivity and stability of the compound. The bromophenyl groups can participate in π-π interactions and other non-covalent interactions, affecting the compound’s behavior in different environments.
Comparación Con Compuestos Similares
Similar Compounds
Tetrakis(4-bromophenyl)silane: Similar structure but with a silicon center instead of tin.
Tetrakis(4-bromophenyl)methane: Contains a carbon center instead of tin.
Tetrakis(4-bromophenyl)germane: Features a germanium center instead of tin.
Uniqueness
Tetrakis(4-bromophenyl)stannane is unique due to the presence of the tin atom, which imparts distinct chemical and physical properties. The tin center allows for unique coordination chemistry and reactivity patterns not observed in its silicon, carbon, or germanium analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C24H16Br4Sn |
|---|---|
Peso molecular |
742.7 g/mol |
Nombre IUPAC |
tetrakis(4-bromophenyl)stannane |
InChI |
InChI=1S/4C6H4Br.Sn/c4*7-6-4-2-1-3-5-6;/h4*2-5H; |
Clave InChI |
ZSIPNKWONKMESS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1Br)[Sn](C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


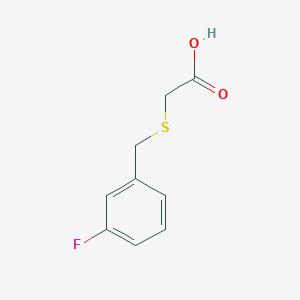



![3-(Bicyclo[2.2.2]octan-2-yl)propan-1-amine](/img/structure/B13150834.png)
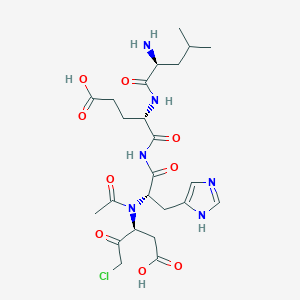
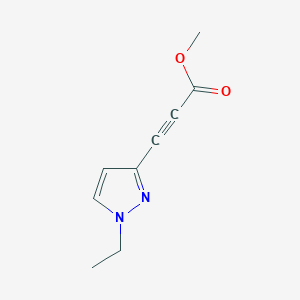
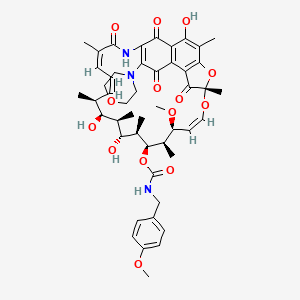
![[(5-Bromofuran-2-yl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13150857.png)
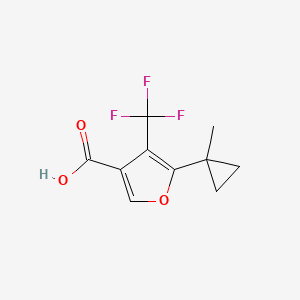
![(1R)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol](/img/structure/B13150874.png)
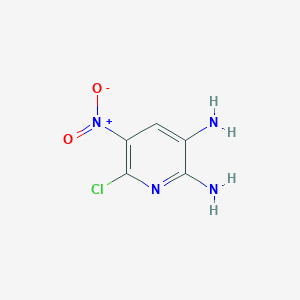
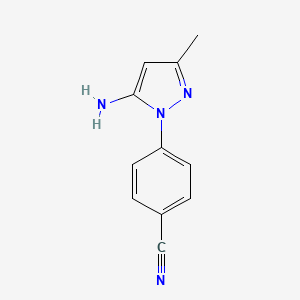
![(2S)-2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B13150903.png)
